molecular formula C19H17F3N2O2 B2863083 N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 941918-44-1

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2863083
CAS RN: 941918-44-1
M. Wt: 362.352
InChI Key: NQFXGXPFRFKDLY-UHFFFAOYSA-N
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Description

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. TFB-TOP is a type of benzamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for therapeutic intervention in a variety of diseases.

Scientific Research Applications

Anticancer Activity

Research on derivatives of benzamides, including compounds structurally related to N-(4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, has shown promising anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides and evaluated their anticancer activity against four cancer cell lines, demonstrating moderate to excellent activities compared to a reference drug, etoposide (Ravinaik et al., 2021).

Histone Deacetylase Inhibition

Zhou et al. (2008) described the synthesis and biological evaluation of a compound similar in function, which is a selective histone deacetylase (HDAC) inhibitor, showing significant antitumor activity in vitro and in vivo. This compound's oral bioavailability and clinical trial potential underline the relevance of benzamide derivatives in cancer treatment (Zhou et al., 2008).

Chemical Synthesis and Molecular Design

Yu et al. (2012) explored the oxidative C–O coupling of benzamides under metal-free conditions, demonstrating a method for synthesizing benzoxazole products. This research highlights the chemical versatility and potential for creating complex molecular architectures using benzamide derivatives as starting materials (Yu et al., 2012).

Anti-proliferative Agents

Soni et al. (2015) investigated novel quinuclidinone derivatives, including benzamides, for their anti-cancer activity. Their study provides a foundation for the development of new anti-cancer agents, showcasing the therapeutic potential of structurally diverse benzamide derivatives (Soni et al., 2015).

Antiplasmodial Activity

Hermann et al. (2021) synthesized and tested derivatives for activity against Plasmodium falciparum, revealing structure-activity relationships and identifying compounds with promising antiplasmodial activity. This research exemplifies the potential of benzamide derivatives in combating malaria (Hermann et al., 2021).

properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)16-6-2-1-5-15(16)18(26)23-13-8-10-14(11-9-13)24-12-4-3-7-17(24)25/h1-2,5-6,8-11H,3-4,7,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXGXPFRFKDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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